Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate
CAS No.: 861136-16-5
Cat. No.: VC6223146
Molecular Formula: C9H13NO4
Molecular Weight: 199.206
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 861136-16-5 |
---|---|
Molecular Formula | C9H13NO4 |
Molecular Weight | 199.206 |
IUPAC Name | ethyl 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylate |
Standard InChI | InChI=1S/C9H13NO4/c1-4-13-8(11)6-5-7(14-10-6)9(2,3)12/h5,12H,4H2,1-3H3 |
Standard InChI Key | MTJTVBIZVRHNHQ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NOC(=C1)C(C)(C)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate (CAS RN: 861136-16-5) is defined by the IUPAC name ethyl 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylate . Its molecular formula, , corresponds to a molecular weight of 199.20 g/mol . The compound’s structure combines an isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) substituted at positions 3 and 5 with an ethyl carboxylate and a 2-hydroxypropan-2-yl group, respectively (Fig. 1) .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 199.20 g/mol | |
Exact Mass | 199.0845 Da | |
Topological Polar SA | 72.6 Ų | |
XLogP3 | 0.7 |
Spectroscopic and Structural Data
The compound’s structure is validated by -NMR, mass spectrometry, and X-ray crystallography (where available). The -NMR spectrum exhibits signals for the ethyl group (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet), the isoxazole proton (δ 6.8–7.0 ppm), and the hydroxyl proton (δ 2.5–3.0 ppm, broad) . The 2-hydroxypropan-2-yl group’s quaternary carbon resonates at δ 70–75 ppm in -NMR .
Synthesis and Manufacturing
Grignard Reaction-Based Synthesis
A prominent route involves the Grignard reaction of diethyl 2-substituted imidazole-4,5-dicarboxylate with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) . While this method is described for imidazole derivatives, analogous strategies apply to isoxazole systems. For example, reacting diethyl 2-propylimidazole-4,5-dicarboxylate with MeMgBr yields hydroxylated intermediates , suggesting adaptability for isoxazole frameworks.
Copper-Catalyzed Cyclization
Recent advances utilize copper(II) nitrate () to catalyze the cyclization of alkynyl ethers into isoxazoles . Ethyl 3-benzoylisoxazole-5-carboxylate derivatives are synthesized via this method , which could be modified to introduce the 2-hydroxypropan-2-yl group through post-cyclization functionalization.
Table 2: Representative Synthetic Conditions
Method | Reagents/Conditions | Yield | Source |
---|---|---|---|
Grignard Addition | MeMgBr, THF, 15°C, 1 h | 82.6% | |
Copper Catalysis | Cu(NO), PhCN, 60°C | 75–85% |
Physicochemical Properties
Thermal and Solubility Profiles
The compound is a solid at room temperature (melting point: 53°C) with moderate solubility in polar aprotic solvents (e.g., THF, DMSO) and limited solubility in water (LogP = 0.7) . Its stability under ambient conditions necessitates storage in cool, dark environments (<15°C) .
Reactivity and Functional Group Interactions
The 2-hydroxypropan-2-yl group confers steric hindrance, influencing regioselectivity in electrophilic substitutions. The ethyl carboxylate moiety participates in hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives .
Applications in Pharmaceutical Chemistry
Intermediate for Angiotensin II Receptor Blockers
Structural analogs of this compound, such as ethyl 4-(2-hydroxypropan-2-yl)-2-propylimidazole-5-carboxylate, are key intermediates in synthesizing Olmesartan—a antihypertensive agent . The isoxazole variant may similarly serve in constructing bioactive molecules targeting cardiovascular diseases.
Stem Cell Differentiation Agents
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate derivatives are employed in stem cell research . The hydroxylated variant’s potential in modulating cell differentiation pathways warrants further investigation.
Comparative Analysis with Related Isoxazoles
Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate
This analog (CAS RN: 90924-54-2) shares the ethyl carboxylate group but substitutes the hydroxylated alkyl with a thiophene ring . The thiophene derivative exhibits higher thermal stability (m.p. 51–55°C) , underscoring how heteroaromatic substituents modulate physicochemical behavior.
Ethyl 5-(2-Oxobutyl)isoxazole-3-carboxylate
Replacing the hydroxyl group with a ketone (CAS RN: 134370-37-9) reduces polarity (LogP = 0.499) , highlighting the hydroxyl group’s role in enhancing hydrophilicity.
Future Directions
Research priorities include:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.
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Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities.
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Material Science Applications: Exploring use in polymers or coordination complexes.
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